2-Fluoro-3-pentafluoroethyl-pyrazine
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Overview
Description
2-Fluoro-3-pentafluoroethyl-pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H2F6N2. It features a pyrazine ring substituted with a fluoro group at the 2-position and a pentafluoroethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-pentafluoroethyl-pyrazine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine under palladium catalysis.
Direct Fluorination: Another approach involves the direct fluorination of a suitable pyrazine precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure the purity and quality of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Scientific Research Applications
2-Fluoro-3-pentafluoroethyl-pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: Due to its fluorinated structure, it is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, through various pathways:
Comparison with Similar Compounds
2-Fluoropyrazine: A simpler analog with only one fluoro group, used in similar applications but with different reactivity and properties.
3-Pentafluoroethylpyrazine:
Uniqueness: 2-Fluoro-3-pentafluoroethyl-pyrazine stands out due to the combined presence of both fluoro and pentafluoroethyl groups, which impart unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under harsh conditions .
Properties
Molecular Formula |
C6H2F6N2 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2F6N2/c7-4-3(13-1-2-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
JRKPRMOYNBAKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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